2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-
Description
2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)- (CAS 4698-91-3), also known as 3-(4-phenylphenoxy)-2-hydroxypropylamine or JME-209, is a mexiletine analogue developed to address limitations of traditional local anesthetics like lidocaine. Its structure features a biphenyl ether moiety linked to a propanamine backbone. The compound was designed to retain therapeutic efficacy in treating chronic obstructive lung disorders while minimizing disruptive effects on bronchodilator neurogenic reflexes caused by sodium (Na⁺) channel blockade .
Properties
CAS No. |
883515-67-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)propan-2-amine |
InChI |
InChI=1S/C15H17NO/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |
InChI Key |
ZKZMPUKMZBXSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-bromobiphenyl with 2-propanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce various substituted amines.
Scientific Research Applications
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Propanol, 3-([1,1'-biphenyl]-4-yloxy) (CAS 173025-78-0)
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 228.29 g/mol
- Functional Groups : Secondary alcohol, ether.
- This derivative is primarily used as a chemical intermediate rather than a therapeutic agent .
Halogenated Biphenyl Derivatives (e.g., 1,1'-Biphenyl, 4,4'-dichloro-)
- Molecular Formula : C₁₂H₈Cl₂
- Molecular Weight : 223.10 g/mol
- Functional Groups : Halogenated biphenyl.
- Comparison : Chlorination enhances environmental persistence and toxicity, making these compounds prevalent pollutants. Unlike the target compound, halogenated biphenyls lack therapeutic utility and are associated with ecological risks .
Pharmacologically Modified Analogues
1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol (CAS 944775-56-8)
- Molecular Formula : C₂₅H₂₇ClN₂O₄S
- Molecular Weight : 487.01 g/mol
- Functional Groups : Amine, ether, sulfonamide, piperazine.
- Comparison: The addition of a sulfonyl-piperazinyl group introduces steric bulk and polarity, likely enhancing receptor specificity.
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol (CAS 825608-85-3)
- Molecular Formula : C₂₅H₂₇ClN₂O₂
- Molecular Weight : 439.0 g/mol (approx.)
- Functional Groups : Amine, ether, chlorophenyl-piperazine.
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Target Compound (JME-209) : Demonstrates reduced Na⁺ channel blockade compared to mexiletine, minimizing disruption of bronchodilator reflexes. This property makes it a promising candidate for chronic obstructive pulmonary disease (COPD) therapy .
- Derivative Potential: Piperazine-containing analogues (e.g., CAS 944775-56-8) show structural complexity that may enhance target specificity but require further pharmacokinetic studies to assess metabolic stability and toxicity .
Notes
- The amine group in 2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)- enhances hydrogen-bonding capacity, likely improving receptor interaction compared to alcohol derivatives.
- Environmental assessments must consider the biphenyl moiety’s persistence, though its non-halogenated nature may mitigate long-term ecological harm.
- Structural modifications, such as sulfonamide or piperazine additions, highlight the balance between therapeutic efficacy and molecular complexity in drug design .
Biological Activity
2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)- is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a biphenyl moiety linked to a propanamine structure, which may influence its interaction with biological targets. The biphenyl group can enhance lipophilicity, potentially affecting the compound's bioavailability and activity.
Pharmacological Properties
Recent studies have explored the biological activity of similar compounds within the biphenyl series, indicating potential applications in various therapeutic areas. Key pharmacological properties include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Potential : Some biphenyl derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.
The mechanisms through which 2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)- exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Oxidative Stress Reduction : Some studies suggest that biphenyl derivatives can mitigate oxidative stress in cells, contributing to their protective effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of biphenyl derivatives demonstrated that modifications in the amine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In vitro assays revealed that certain structural analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with related compounds resulted in reduced apoptosis and improved cell viability under oxidative stress conditions .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
